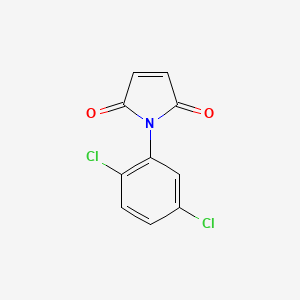

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGQQECAPZLVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284903 | |

| Record name | 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6637-47-4 | |

| Record name | 6637-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione basic properties

An In-depth Technical Guide to the Core Properties of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of maleimide, a five-membered heterocyclic ring that serves as a foundational scaffold in medicinal chemistry and synthetic sciences.[1] As an N-substituted maleimide, this compound belongs to a class of reagents renowned for their utility in bioconjugation, particularly for their selective reactivity towards thiol groups under mild physiological conditions.[2][3] The presence of the 2,5-dichlorophenyl group significantly influences the electronic properties, reactivity, and potential biological activity of the maleimide core, making it a subject of interest for the development of targeted therapeutics, diagnostic agents, and advanced materials.

This guide provides a comprehensive technical overview of the fundamental properties of this compound, synthesizing data on its physicochemical characteristics, synthesis, reactivity, and applications. The insights are tailored for professionals in drug development and chemical research who require a deep understanding of this molecule's potential as a building block or active agent.

Physicochemical Properties

The core physical and chemical characteristics of this compound determine its behavior in experimental and biological systems. These properties are summarized in the table below, derived from computed data.[4]

| Property | Value | Source |

| IUPAC Name | 1-(2,5-dichlorophenyl)pyrrole-2,5-dione | [4] |

| CAS Number | 6637-47-4 | [4] |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | [4] |

| Molecular Weight | 242.05 g/mol | [4] |

| Exact Mass | 240.9697338 Da | [4] |

| XLogP3 | 2.3 | [4] |

| Polar Surface Area | 37.4 Ų | [4] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)N2C(=O)C=CC2=O)Cl | [4] |

Synthesis and Characterization

The synthesis of N-aryl maleimides such as this compound is a well-established, robust process, typically proceeding through a two-step sequence.[5] This method offers high yields and utilizes readily available starting materials.

-

Step 1: Maleamic Acid Formation: The synthesis begins with the acylation of the primary aromatic amine (2,5-dichloroaniline) with maleic anhydride. This reaction proceeds readily to form the corresponding N-(2,5-Dichlorophenyl)maleamic acid intermediate.

-

Step 2: Cyclodehydration: The maleamic acid intermediate is then cyclized to the target maleimide. This is an intramolecular condensation reaction that is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like anhydrous sodium acetate.[5]

General Experimental Protocol: Synthesis of N-Aryl Maleimides

The following protocol is a generalized procedure adapted from established methods for N-aryl maleimide synthesis.[5]

-

Maleamic Acid Synthesis:

-

Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether or glacial acetic acid) in a round-bottomed flask equipped with a magnetic stir bar.

-

Slowly add a solution of 2,5-dichloroaniline (1.0 eq) to the flask at room temperature.

-

Stir the reaction mixture for 2-4 hours. The N-(2,5-Dichlorophenyl)maleamic acid product will typically precipitate from the solution.

-

Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum.

-

-

Cyclodehydration to Maleimide:

-

In a fume hood, combine the dried N-(2,5-Dichlorophenyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (approx. 0.6 eq) in a round-bottomed flask.

-

Add acetic anhydride (approx. 5-6 mL per gram of maleamic acid).

-

Heat the mixture with stirring in an oil bath at 100 °C for 45-60 minutes.

-

Allow the reaction mixture to cool to room temperature, then pour it into ice-water to precipitate the crude product.

-

Collect the solid this compound by vacuum filtration, wash thoroughly with water, and dry.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Synthetic Workflow Diagram

Caption: Two-step synthesis of this compound.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.

-

Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation pattern.[4]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, particularly the imide carbonyl stretches.

-

Melting Point Analysis: A sharp melting point indicates high purity of the crystalline solid.

Core Reactivity and Mechanism of Action

The utility of this compound in drug development and materials science stems directly from the reactivity of the maleimide core. The electron-withdrawing nature of the two imide carbonyl groups renders the carbon-carbon double bond electrophilic and highly susceptible to nucleophilic attack.

Michael Addition with Thiols

The most significant reaction of maleimides is the Michael addition with thiol groups (sulfhydryls), such as those found in the side chains of cysteine residues in proteins.[2] This reaction is highly specific and proceeds rapidly under mild, near-neutral pH conditions, making it ideal for bioconjugation.

The reaction forms a stable thioether bond within a succinimide ring. However, this linkage can be susceptible to a retro-Michael reaction, leading to thiol exchange with other endogenous thiols like glutathione.[3] This can result in off-target effects and reduced efficacy of antibody-drug conjugates (ADCs).

A key advantage of N-aryl substituted maleimides, including the 2,5-dichlorophenyl derivative, is the enhanced stability of the conjugate. The electron-withdrawing nature of the aryl group facilitates a more rapid hydrolysis of the thiosuccinimide ring, which opens to form a stable, irreversible thio-succinamic acid product, minimizing the potential for thiol exchange.[5]

Reaction Diagram: Thiol-Maleimide Conjugation

Sources

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione chemical structure and analysis

An In-depth Technical Guide to 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione: Structure, Analysis, and Applications

Introduction: The Significance of N-Aryl Maleimides in Modern Chemistry

N-substituted maleimides are a class of compounds featuring a highly reactive five-membered dione ring. While N-alkyl maleimides have long been staples in bioconjugation, the introduction of an aryl substituent on the nitrogen atom, as seen in this compound, imparts unique electronic properties that enhance both reactivity and the stability of the resulting conjugates.[1][2] These characteristics have made N-aryl maleimides, particularly halogenated variants, critical tools for researchers in drug development, materials science, and chemical biology. They serve as pivotal linkers for creating stable Antibody-Drug Conjugates (ADCs), developing advanced polymer materials, and synthesizing novel therapeutic agents.[1][3][4]

This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical structure, physicochemical properties, synthesis, and detailed analytical characterization. Furthermore, it explores the compound's reactivity and its applications, offering field-proven insights for professionals engaged in advanced chemical research.

Molecular Identity and Physicochemical Profile

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and properties. This compound is an organic compound featuring a central pyrrole-2,5-dione (maleimide) ring N-substituted with a 2,5-dichlorophenyl group.

Chemical Structure

The molecule's structure consists of the planar maleimide ring attached to the dichlorinated benzene ring. The electronic properties of the maleimide's electrophilic double bond are significantly influenced by the electron-withdrawing nature of the dichlorophenyl substituent.

Caption: 2D structure of this compound.

Nomenclature and Identifiers

-

IUPAC Name : 1-(2,5-dichlorophenyl)pyrrole-2,5-dione[5]

-

Molecular Formula : C₁₀H₅Cl₂NO₂[5]

-

CAS Number : 6637-47-4 (Note: This CAS number is associated with the compound in some databases but may have limited regulatory listings)[5][6]

Physicochemical Properties

A summary of the key computed physicochemical properties is essential for experimental design, including selecting appropriate solvents and predicting behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 242.05 g/mol | [5] |

| Monoisotopic Mass | 240.9697338 Da | [5] |

| XLogP3 | 2.3 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Polar Surface Area | 37.4 Ų | [5] |

Synthesis Pathway and Experimental Protocol

N-aryl maleimides are typically synthesized via a robust, two-step procedure involving the acylation of an amine with maleic anhydride, followed by a dehydrative cyclization.[3][7] This method is widely adopted due to its efficiency and the commercial availability of the starting materials.

Synthesis Workflow

The synthesis begins with the formation of the intermediate N-(2,5-Dichlorophenyl)maleamic acid, which is then cyclized to the target maleimide. Acetic anhydride and a catalyst like sodium acetate are commonly used for the cyclization step.[7]

Caption: General two-step synthesis workflow for N-aryl maleimides.

Detailed Synthesis Protocol

This protocol is adapted from established methods for synthesizing analogous N-aryl maleimides.[7]

Step 1: Synthesis of N-(2,5-Dichlorophenyl)maleamic Acid

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, 100 mL).

-

In a separate beaker, dissolve 2,5-dichloroaniline (1.0 eq) in the same solvent (50 mL).

-

Slowly add the 2,5-dichloroaniline solution to the maleic anhydride solution dropwise at room temperature with vigorous stirring.

-

A precipitate will typically form upon addition. Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

Collect the solid precipitate (the maleamic acid intermediate) by vacuum filtration.

-

Wash the solid with cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum. The intermediate can often be used in the next step without further purification.

Step 2: Cyclization to this compound

-

Place the dried N-(2,5-Dichlorophenyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (0.2 eq) in a round-bottom flask.

-

Add acetic anhydride (3-4 eq).

-

Heat the mixture with stirring to 80-90°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.

-

Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water and then with a cold, non-polar solvent like hexane to remove impurities.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield the pure N-aryl maleimide.

Analytical Characterization

Rigorous analytical validation is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

| Technique | Expected Observations | Rationale |

| ¹H NMR | Singlet at ~7.0 ppm (2H, maleimide CH =CH ). Multiplet in the aromatic region ~7.3-7.6 ppm (3H, Ar-H ). | The two vinyl protons of the symmetrical maleimide ring are chemically equivalent, resulting in a singlet. The aromatic protons will exhibit splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. |

| IR Spectroscopy | Strong C=O stretch at ~1700-1780 cm⁻¹ (symmetric and asymmetric). C=C stretch at ~1580-1640 cm⁻¹. C-Cl stretch at ~700-850 cm⁻¹. | The two carbonyl groups of the imide give rise to characteristic strong absorption bands. The peaks confirm the presence of the key functional groups in the molecule.[7][8] |

| Mass Spectrometry | Molecular ion peak [M]⁺ corresponding to the compound's mass (~241 m/z, considering isotopes). Characteristic fragmentation includes loss of CO, Cl, and cleavage of the maleimide ring. | ESI-MS or GC-MS confirms the molecular weight. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be evident in the molecular ion cluster, providing definitive evidence of the compound's elemental composition.[5] |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) Protocol:

-

Objective: To determine the purity of the final product and monitor reaction progress.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% trifluoroacetic acid or formic acid).

-

Example Gradient: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the maleimide chromophore absorbs, typically around 254 nm or 300 nm.[3]

-

Expected Result: A pure sample should exhibit a single major peak at a specific retention time. The peak area percentage is used to quantify purity.

Chemical Reactivity and Core Applications

The utility of this compound stems from the electrophilic nature of its maleimide ring, making it an excellent Michael acceptor.

Reactivity with Thiols: The Basis of Bioconjugation

The primary reaction of maleimides is the Michael addition with nucleophiles, most notably the thiol group of cysteine residues in proteins and peptides.[1][3] This reaction is highly efficient and selective at physiological pH (6.5-7.5), where thiols are sufficiently nucleophilic, but other groups like amines are largely protonated and unreactive.[1]

Sources

- 1. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C10H5Cl2NO2 | CID 236789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. molcore.com [molcore.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione from Maleic Anhydride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, a substituted N-phenylmaleimide, starting from maleic anhydride and 2,5-dichloroaniline. N-substituted maleimides are a critical class of compounds utilized extensively as intermediates in pharmaceutical synthesis, as building blocks for high-performance polymers, and as versatile reagents in bioconjugation chemistry.[1][2] This document details the underlying reaction mechanisms, provides a field-proven, step-by-step experimental protocol, and discusses critical process parameters essential for achieving high yield and purity. The guide is intended for researchers, chemists, and professionals in drug development and materials science who require a robust and well-understood methodology for the synthesis of this and related N-aryl maleimides.

Introduction

N-substituted maleimides are five-membered heterocyclic compounds that have garnered significant interest across various scientific disciplines.[2] Their inherent reactivity, stemming from the electron-deficient carbon-carbon double bond, makes them excellent Michael acceptors and dienophiles in Diels-Alder reactions.[3][4] This reactivity is harnessed in the development of novel therapeutic agents, advanced polymer resins, and as covalent linkers for attaching molecules to proteins.[1][4]

The synthesis of N-substituted maleimides is most commonly achieved through a reliable two-step process: the initial acylation of a primary amine with maleic anhydride to form an intermediate maleamic acid, followed by a cyclodehydration reaction to yield the final imide.[5][6] This method is advantageous due to the high yields typically obtained in the first step and the availability of various effective dehydration techniques for the second.[5]

This guide focuses specifically on the synthesis of this compound. The dichlorophenyl moiety imparts specific physicochemical properties, making this compound a valuable intermediate in medicinal chemistry and materials science. We will explore the causality behind the experimental choices, from solvent selection to the specific dehydrating agent, to provide a complete and authoritative understanding of the process.

Overall Synthesis Pathway

The conversion of maleic anhydride to this compound proceeds via a two-step reaction sequence as illustrated below.

Mechanistic Insights

A thorough understanding of the reaction mechanism is crucial for troubleshooting and process optimization.

Step 1: Formation of N-(2,5-Dichlorophenyl)maleamic Acid

The first step is the acylation of the primary amine, 2,5-dichloroaniline, with maleic anhydride.[3] This reaction is a classic example of nucleophilic acyl substitution.[7]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dichloroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride molecule. This attack is highly efficient due to the strained five-membered ring of the anhydride, which makes it a highly reactive acylating agent.[8]

-

Ring Opening: The nucleophilic attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, forming a tetrahedral intermediate. This intermediate quickly collapses, and a proton transfer from the nitrogen to the newly formed carboxylate anion results in the stable N-(2,5-Dichlorophenyl)maleamic acid.[7]

This reaction is typically rapid and exothermic, often proceeding to near-quantitative yields at room temperature or with gentle warming.[5] The choice of a non-reactive solvent like acetic acid or ether is common to facilitate mixing and control the reaction temperature.[9][10]

Step 2: Cyclodehydration to this compound

The second step, the cyclization of the maleamic acid, is the more mechanistically complex stage and requires a dehydrating agent and often a catalyst to proceed efficiently under mild conditions.[11] The most common and effective method utilizes acetic anhydride as the dehydrating agent and sodium acetate as a catalyst.[3][5][10]

-

Activation of the Carboxyl Group: Acetic anhydride reacts with the carboxylic acid group of the maleamic acid to form a mixed anhydride intermediate. This is a critical activation step, as the mixed anhydride possesses a much better leaving group (acetate) compared to the hydroxyl group of the original carboxylic acid.[11][12]

-

Intramolecular Nucleophilic Attack: The amide nitrogen then acts as an intramolecular nucleophile, attacking the adjacent carbonyl carbon. The use of a mild base like sodium acetate is key here; it deprotonates the amide N-H, increasing its nucleophilicity and facilitating the ring-closing attack.[12]

-

Elimination and Imide Formation: The resulting tetrahedral intermediate collapses, eliminating the acetate leaving group and forming the stable five-membered pyrrole-2,5-dione ring.

The Imide-Isoimide Dichotomy: Under certain conditions, the cyclization can also occur via the attack of the amide oxygen, leading to the formation of an N-substituted isomaleimide.[13] Isomaleimide formation is often kinetically favored, while the desired maleimide is the thermodynamically more stable product.[11][13] The use of acetic anhydride with sodium acetate at controlled temperatures (typically 60-90°C) strongly favors the formation of the thermodynamically stable maleimide product.[12][14]

Detailed Experimental Protocol

This protocol is a robust, well-established procedure for the synthesis of N-aryl maleimides.[3][10]

Materials and Reagents

| Reagent / Material | Formula | Molar Mass ( g/mol ) | Grade | Notes |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | Reagent | Ensure it is dry. |

| 2,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Reagent | --- |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Reagent | Corrosive and moisture-sensitive. |

| Sodium Acetate | CH₃COONa | 82.03 | Anhydrous | Ensure it is fully anhydrous. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade | Solvent for Step 1. |

| Deionized Water | H₂O | 18.02 | --- | For precipitation and washing. |

| Cyclohexane | C₆H₁₂ | 84.16 | Reagent | Recrystallization solvent. |

Experimental Workflow Diagram

Procedure

Step 1: Synthesis of N-(2,5-Dichlorophenyl)maleamic Acid

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 9.8 g (0.1 mol) of maleic anhydride in 60 mL of glacial acetic acid with gentle warming.

-

In a separate beaker, dissolve 16.2 g (0.1 mol) of 2,5-dichloroaniline in 40 mL of glacial acetic acid.

-

Slowly add the 2,5-dichloroaniline solution to the stirred maleic anhydride solution over 15-20 minutes. An exothermic reaction will occur, and the temperature may rise. Maintain the temperature below 80°C.

-

After the addition is complete, heat the reaction mixture to 60-70°C and maintain it for 1 hour to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature. A precipitate of the maleamic acid will form.

-

Pour the suspension into 400 mL of cold deionized water with stirring.

-

Collect the white precipitate by suction filtration, wash it thoroughly with deionized water to remove residual acetic acid, and dry it in a vacuum oven at 60-70°C. The yield is typically near quantitative.[5]

Step 2: Synthesis of this compound

-

Place the dried N-(2,5-Dichlorophenyl)maleamic acid (assuming ~0.1 mol from the previous step, ~26.0 g), 8.2 g (0.1 mol) of anhydrous sodium acetate, and 100 mL of acetic anhydride into a 500 mL flask equipped with a magnetic stirrer and reflux condenser.[3][10]

-

Heat the stirred suspension in an oil bath to 80-90°C. The solid will gradually dissolve as the reaction proceeds. Maintain this temperature for 2-3 hours.

-

Allow the reaction mixture to cool to near room temperature.

-

Slowly and carefully pour the cooled reaction mixture into 800 mL of an ice-water slurry with vigorous stirring. This will precipitate the crude product and hydrolyze the excess acetic anhydride.

-

Continue stirring for 30 minutes until the precipitation is complete.

-

Collect the solid product by suction filtration and wash it extensively with cold deionized water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven. The yield of crude product is typically 75-85%.[10]

Purification

The crude this compound can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot cyclohexane.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration, wash with a small amount of cold cyclohexane, and dry under vacuum.

Process Optimization and Critical Parameters

Several factors can influence the yield and purity of the final product. Understanding these is key to a successful synthesis.

| Parameter | Optimal Condition | Rationale / Impact on Reaction |

| Purity of Reagents | Anhydrous | Moisture will hydrolyze maleic and acetic anhydrides, reducing yield. Water can also interfere with the cyclization step. |

| Temperature (Step 1) | < 80°C | While the acylation is robust, excessive heat is unnecessary and can lead to side reactions. |

| Temperature (Step 2) | 80-90°C | This temperature provides a balance. It is high enough to drive the reaction but low enough to minimize the formation of the kinetic isomaleimide byproduct and prevent polymerization.[3][14] |

| Dehydrating Agent | Acetic Anhydride | A highly effective and common reagent for this transformation. Other agents like trifluoroacetic anhydride or dicyclohexylcarbodiimide (DCC) can be used but may be more expensive or lead to different side products.[11][15] |

| Catalyst (Step 2) | Anhydrous Sodium Acetate | Acts as a base to increase the nucleophilicity of the amide nitrogen, significantly accelerating the rate of the desired cyclization reaction.[12] |

| Work-up | Thorough Washing | Essential to remove all traces of acetic acid and acetic anhydride, which can contaminate the final product and affect its stability and downstream applications. |

Conclusion

The synthesis of this compound from maleic anhydride is a reliable and high-yielding two-step process that is widely applicable to a range of substituted anilines. The methodology hinges on a straightforward nucleophilic acylation followed by a mechanistically nuanced cyclodehydration. By carefully controlling key parameters such as temperature and reagent purity, and by understanding the role of the dehydrating agent and catalyst, researchers can consistently produce this valuable chemical intermediate with high purity. This guide provides the foundational knowledge and practical protocol necessary for its successful implementation in a laboratory setting.

References

- Transition structures of the two cyclisation of maleamic acids derivatives 4a and 4b. [No Author], [No Source].

- US Patent 5,965,746A. Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. Google Patents.

- MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie.

- US Patent 7,622,597B2. Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. Google Patents.

- Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.

- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis. Published 2019-05-29.

- Synthesis of maleimide derivatives (3a-f). ResearchGate.

- (A) Preparation of N‐substituted maleimides from maleic anhydrides and... ResearchGate.

- Computational study of maleamic acid cyclodehydration with acetic anhydride. Request PDF. ResearchGate.

- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Semantic Scholar.

- Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride. Request PDF. ResearchGate.

- Reaction Between Maleic Anhydride & Substituted Amines In Solid State. [No Author], [No Source].

- N-Phenylmaleimide. Organic Syntheses Procedure.

- Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal. Published 2019-10-02.

- Write a mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid... [No Author], [No Source].

- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PMC. NIH.

- Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. ResearchGate.

- Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. ResearchGate.

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. researchgate.net [researchgate.net]

- 9. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. researchgate.net [researchgate.net]

- 13. Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione in Different Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, a compound of significant interest in the fields of medicinal chemistry and materials science. Given the prevalence of pyrrole-2,5-dione derivatives in biologically active molecules, understanding the solubility of this compound is paramount for its application in drug discovery and development.[1][2][3] This guide delves into the theoretical principles governing its solubility, provides a detailed, field-proven experimental protocol for solubility determination, and discusses the expected solubility trends in a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound to facilitate their research endeavors.

Introduction: The Significance of this compound

The pyrrole-2,5-dione scaffold, also known as the maleimide group, is a prominent pharmacophore in numerous compounds with a wide array of biological activities.[2] Derivatives of this class have been investigated for their potential as anti-inflammatory, antimicrobial, and even cholesterol absorption inhibiting agents.[1][3] The subject of this guide, this compound, is a member of this important class of N-aryl maleimides. Its dichlorinated phenyl substituent imparts specific electronic and steric properties that can influence its biological activity and, critically, its physicochemical properties, including solubility.

In the realm of drug discovery and development, solubility is a critical determinant of a compound's success.[4][5] Poor aqueous solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in vivo. Conversely, understanding a compound's solubility in organic solvents is essential for purification, formulation, and various in vitro assays. Therefore, a comprehensive understanding of the solubility of this compound is not merely an academic exercise but a fundamental requirement for its practical application.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility behavior. The widely accepted principle of "like dissolves like" serves as a guiding tenet.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | PubChem CID: 236789[6] |

| Molecular Weight | 242.05 g/mol | PubChem CID: 236789[6] |

| XLogP3 (Computed) | 2.3 | PubChem CID: 236789[6] |

The computed XLogP3 value of 2.3 is a key indicator of the lipophilicity of this compound.[6] A positive LogP value suggests a preference for a non-polar (lipid-like) environment over a polar (aqueous) one. This leads to the prediction that the compound will exhibit poor solubility in water and higher solubility in organic solvents. The presence of the dichlorophenyl group significantly contributes to this lipophilicity.

Based on these properties and data from analogous N-aryl maleimides and dichlorophenyl derivatives, the following general solubility trends are anticipated:

-

High Solubility: In non-polar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable van der Waals interactions.

-

Moderate Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) which can engage in dipole-dipole interactions.

-

Low to Insoluble: In polar protic solvents (e.g., ethanol, methanol) and especially in water. The energy required to break the strong hydrogen bonding network of these solvents to accommodate the non-polar solute is generally unfavorable.

It is imperative to note that these are expected trends. Actual quantitative solubility is influenced by factors including temperature, crystalline form (polymorphism), and the purity of both the solute and the solvent. Therefore, experimental determination is crucial for obtaining accurate and reliable data.

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is a globally recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature. This method is detailed in various regulatory guidelines and is a staple in pharmaceutical research.

Principle

The core principle of the shake-flask method is to create a saturated solution of the compound in the solvent of interest. This is achieved by adding an excess of the solid compound to the solvent and agitating the mixture until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. At this point, the concentration of the dissolved compound in the supernatant is, by definition, its solubility.

Detailed Experimental Protocol

Objective: To quantitatively determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Vials: Add an excess amount of this compound to several glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the selected solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, µg/mL, or mol/L.

Self-Validating System and Causality

-

Use of Excess Solid: This ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.

-

Extended Equilibration Time: A sufficient agitation period is necessary to overcome any kinetic barriers to dissolution and to allow the system to reach a true thermodynamic equilibrium.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout the experiment is critical for reproducibility and accuracy.

-

Filtration: This step is essential to prevent undissolved solid particles from being carried over into the analytical sample, which would lead to an overestimation of the solubility.

-

Validated Analytical Method: The use of a validated HPLC method ensures that the quantification of the dissolved compound is accurate, precise, and reliable.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Relationship Between Polarity and Expected Solubility

Caption: Predicted solubility based on the "like dissolves like" principle.

Data Presentation: Expected Solubility in Common Solvents

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low / Insoluble | High polarity and strong hydrogen bonding network of water. |

| Ethanol | Polar Protic | Low | Polarity mismatch with the lipophilic solute. |

| Acetone | Polar Aprotic | Moderate | Can engage in dipole-dipole interactions. |

| Ethyl Acetate | Moderately Polar | Moderate to High | Good balance of polarity for this solute. |

| Dichloromethane | Non-polar | High | Favorable interactions with the chlorinated phenyl ring. |

| Toluene | Non-polar Aromatic | High | Favorable π-stacking and van der Waals interactions. |

| Hexane | Non-polar | Low to Moderate | Primarily van der Waals interactions, but may be less effective than aromatic or chlorinated solvents. |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. The compound is predicted to be poorly soluble in aqueous media and exhibit a range of solubilities in organic solvents, with a preference for non-polar and moderately polar environments. The detailed shake-flask protocol offers a robust and reliable method for obtaining precise quantitative solubility data, which is indispensable for advancing research and development involving this and similar compounds. By combining theoretical understanding with rigorous experimental methodology, researchers can effectively navigate the challenges associated with the solubility of this promising class of molecules.

References

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

PubChem. This compound. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

-

MDPI. (2019). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QSAR-based solubility model for drug-like compounds. | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

Physical and chemical characteristics of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione

Introduction

This compound is a member of the N-substituted maleimide class of compounds, a group of molecules widely recognized for their utility as versatile synthons in organic chemistry and their significant potential in drug development.[1][2] The core structure features a pyrrole-2,5-dione (maleimide) ring, which is rendered highly reactive by the two electron-withdrawing carbonyl groups. This inherent reactivity, particularly towards nucleophiles like thiols, makes it a valuable tool for covalent modification of biomolecules.[3][4] The substitution of a 2,5-dichlorophenyl group at the nitrogen atom modulates the electronic properties and steric profile of the maleimide ring, influencing its reactivity, stability, and pharmacokinetic properties.[5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound for researchers and scientists in the field of medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 1-(2,5-dichlorophenyl)pyrrole-2,5-dione | PubChem[6] |

| CAS Number | 6637-47-4 | PubChem[6] |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | PubChem[6] |

| Molecular Weight | 242.05 g/mol | PubChem[6] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)N2C(=O)C=CC2=O)Cl | PubChem[6] |

| InChIKey | WGGQQECAPZLVDV-UHFFFAOYSA-N | PubChem[6] |

| XLogP3 | 2.3 | PubChem[6] |

| Polar Surface Area | 37.4 Ų | PubChem[6] |

Synthesis and Spectroscopic Characterization

The synthesis of N-substituted maleimides, including this compound, is typically achieved through a reliable two-step procedure.[3] This process involves the formation of an intermediate N-substituted maleamic acid, followed by a dehydration-induced cyclization.

General Synthesis Workflow

Caption: General two-step synthesis of this compound.

Experimental Protocol

-

Step 1: Formation of N-(2,5-Dichlorophenyl)maleamic acid

-

Dissolve maleic anhydride in a suitable aprotic solvent (e.g., glacial acetic acid or 1,4-dioxane).

-

Add an equimolar amount of 2,5-dichloroaniline to the solution.

-

Stir the reaction mixture at room temperature. The formation of the maleamic acid derivative often results in a precipitate.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

Once the reaction is complete, the intermediate maleamic acid can be isolated by filtration, washed with a cold solvent, and dried.

-

-

Step 2: Cyclization to this compound

-

Suspend the dried N-(2,5-Dichlorophenyl)maleamic acid in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture under reflux for 2-3 hours.[3] The catalytic sodium acetate facilitates the intramolecular cyclization and dehydration.

-

After completion, pour the reaction mixture into crushed ice with stirring to precipitate the crude product.

-

Isolate the solid product by filtration, wash thoroughly with water to remove acetic acid and salts, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

-

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The most characteristic signal for the maleimide ring is a singlet corresponding to the two equivalent vinyl protons (CH =CH ). This peak is typically observed in the δ 6.5-7.0 ppm region. The aromatic protons of the 2,5-dichlorophenyl group will appear as a set of multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a distinctive signal for the carbonyl carbons of the dione group, typically in the δ 165-175 ppm range. Signals for the vinyl carbons of the maleimide ring and the carbons of the dichlorophenyl ring will also be present in their expected regions.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the functional groups. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the imide carbonyl (C=O) groups are expected between 1700 and 1800 cm⁻¹.[7][8]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This reactivity is central to its application in bioconjugation and medicinal chemistry.

Michael Addition with Thiols

The maleimide moiety is a superb Michael acceptor. It reacts readily with soft nucleophiles, most notably thiols (such as the side chain of cysteine residues in proteins), via a conjugate addition mechanism.[3][4] This reaction is highly efficient and chemoselective at physiological pH (6.5–7.5), where thiol groups are sufficiently nucleophilic, while other potential nucleophiles like amines are typically protonated and less reactive.[4]

The presence of the N-aryl substituent, particularly with electron-withdrawing chloro groups, enhances the electrophilicity of the double bond, leading to faster reaction rates compared to N-alkyl maleimides.[4][5]

Caption: Michael addition of a thiol to the maleimide ring.

Stability of the Thioether Adduct

While the formation of the thioether linkage is rapid, the resulting succinimide ring can be susceptible to hydrolysis, particularly in N-aryl maleimide conjugates, leading to a ring-opened product.[4] This hydrolysis can be advantageous in some drug delivery contexts as it forms a stable, irreversible linkage and can minimize undesirable thiol exchange reactions.[9] However, the initial thioether adduct can also undergo a retro-Michael reaction, especially at higher pH, which is a consideration for the stability of conjugates.[5]

Applications in Drug Development and Research

The unique reactivity profile of N-substituted maleimides makes them valuable scaffolds and reagents in modern drug discovery.

-

Bioconjugation: The primary application is in the site-specific covalent attachment of molecules to proteins and peptides. This is the cornerstone of creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody via a maleimide-cysteine linkage to target cancer cells.[4]

-

Covalent Inhibitors: As electrophilic warheads, maleimides can be incorporated into drug candidates to form covalent bonds with nucleophilic residues (typically cysteine) in the active site of target enzymes, leading to potent and often irreversible inhibition.

-

Medicinal Chemistry Scaffolds: The pyrrole-2,5-dione core is present in various compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and cholesterol absorption inhibition properties.[10][11][12] The dichlorophenyl moiety can be further modified to explore structure-activity relationships (SAR) and optimize drug-like properties.

References

-

Tomasz M. Grądzik, Beata Gzella, and Elżbieta Brzezińska. (2012). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Nikita V. Gusel’nikov, et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. National Center for Biotechnology Information (PMC). Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Jack K. K. Chan-Seng, et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]

-

PubChem. 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Jack K. K. Chan-Seng, et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]

-

Jessica M. Roberts, et al. (2017). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. National Center for Biotechnology Information (PMC). Available at: [Link]

-

R. P. Pawar, et al. (2016). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]

-

Yibing Wang, et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. Available at: [Link]

-

Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Chemeo.com. Available at: [Link]

-

PubChem. 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. Available at: [Link]

-

NIST. 1H-Pyrrole-2,5-dione. NIST WebBook. Available at: [Link]

-

Jae-Chul Chun, et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. PubMed. Available at: [Link]

-

SpectraBase. 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)-. SpectraBase.com. Available at: [Link]

-

Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Rose-Hulman Website. Available at: [Link]

-

University of Colorado Boulder. Characteristic Infrared Absorption Frequencies. colorado.edu. Available at: [Link]

-

Anna Gumienicz-Kozłowska, et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. Available at: [Link]

-

The Royal Society of Chemistry. Electron Deficient Diketopyrrolopyrrole Dyes for Organic Electronics: Synthesis by Direct Arylation, Optoelectronic Characteriza. RSC Publishing. Available at: [Link]

-

Cheng Tan, et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. PubMed. Available at: [Link]

-

Chun-Ping Chang, et al. (2013). Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist. PubMed. Available at: [Link]

-

ResearchGate. Synthesis of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione Analogues and their Inhibitory Activities with Reduced Cytotoxicity in Lipopolysaccharide-Induced BV2 Cells. ResearchGate. Available at: [Link]

-

Ming-Shiu Hung, et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. PubMed. Available at: [Link]

-

PubChem. 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. 1 H NMR and IR spectra of compounds 2-5. ResearchGate. Available at: [Link]

Sources

- 1. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cibtech.org [cibtech.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H5Cl2NO2 | CID 236789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. community.wvu.edu [community.wvu.edu]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents [mdpi.com]

An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione: From Discovery to Application

This technical guide provides a comprehensive overview of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, a significant member of the N-arylmaleimide class of compounds. Addressed to researchers, scientists, and professionals in drug development and agrochemical research, this document delves into the historical context, synthesis, chemical properties, and biological activities of this molecule, with a particular focus on its role as a fungicidal agent.

Introduction: The Chemical Significance of the N-Arylmaleimide Scaffold

The 1H-pyrrole-2,5-dione ring system, commonly known as the maleimide scaffold, is a cornerstone in the synthesis of a diverse array of biologically active compounds.[1] N-substituted maleimides are recognized for their utility as versatile Michael acceptors and dienophiles in cycloaddition reactions, making them valuable building blocks in organic synthesis.[2] The introduction of an aryl substituent on the nitrogen atom, creating an N-arylmaleimide, often enhances the biological profile of the molecule. These compounds have demonstrated a wide spectrum of activities, including fungicidal, antibacterial, and antitumor properties.[1][2] The subject of this guide, this compound, is a notable example, where the dichlorinated phenyl ring contributes significantly to its bioactivity.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting its emergence as part of broader research into the fungicidal properties of N-arylmaleimides. The general synthesis of N-arylmaleimides, through the condensation of an aromatic amine with maleic anhydride, has been a well-established chemical transformation for decades.

The investigation into halogenated N-phenylmaleimides as potential fungicides gained traction in the mid-20th century. A 1987 patent, for instance, mentions "N-dichlorophenyl maleimide" as a class of compounds, highlighting the interest in these structures for their fungicidal potential and the need to inhibit their polymerization for commercial viability.[3] This period saw extensive research by agrochemical companies into compounds that could combat fungal pathogens affecting crops. The substitution pattern of chlorine atoms on the phenyl ring was a key area of investigation to optimize efficacy and selectivity. The 2,5-dichloro substitution, as seen in the topic compound, is a common motif in agrochemicals, known to enhance lipophilicity and metabolic stability, which can contribute to improved fungicidal activity.[4]

While a singular "discovery" paper for this specific molecule is elusive, its existence is a logical outcome of the systematic exploration of the chemical space around N-arylmaleimides for agricultural applications.

Physicochemical Properties

This compound is a solid at room temperature with the chemical and physical properties summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(2,5-dichlorophenyl)pyrrole-2,5-dione | PubChem |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | PubChem |

| Molecular Weight | 242.06 g/mol | PubChem |

| CAS Number | 6637-47-4 | PubChem |

| Appearance | Solid (predicted) | |

| XLogP3 | 2.48780 | Echemi |

| Boiling Point | 376.6°C at 760 mmHg | Echemi |

| Density | 1.57 g/cm³ | Echemi |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a well-established two-step process starting from maleic anhydride and 2,5-dichloroaniline.[2][5]

Step 1: Formation of the Maleamic Acid Intermediate

The initial step involves the nucleophilic attack of the amino group of 2,5-dichloroaniline on one of the carbonyl carbons of maleic anhydride. This results in the ring-opening of the anhydride to form the corresponding N-(2,5-dichlorophenyl)maleamic acid. This reaction is generally carried out at room temperature in a suitable solvent like ether.[6]

Step 2: Cyclodehydration to the Maleimide

The formed maleamic acid is then cyclized to the desired N-arylmaleimide through dehydration. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate.[2][5][6]

Below is a detailed, self-validating experimental protocol for the synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Maleic anhydride

-

2,5-Dichloroaniline

-

Anhydrous diethyl ether

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Glacial acetic acid (for alternative cyclization)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

Part A: Synthesis of N-(2,5-Dichlorophenyl)maleamic acid

-

In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in anhydrous diethyl ether under stirring.

-

Slowly add a solution of 2,5-dichloroaniline (1.0 equivalent) in anhydrous diethyl ether to the maleic anhydride solution at room temperature.

-

A precipitate of the maleamic acid should form upon addition. Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the N-(2,5-dichlorophenyl)maleamic acid in a vacuum oven. The product can be characterized by ¹H NMR and IR spectroscopy.

Part B: Cyclodehydration to this compound

-

To a round-bottom flask, add the dried N-(2,5-dichlorophenyl)maleamic acid (1.0 equivalent) and anhydrous sodium acetate (0.5 equivalents).

-

Add acetic anhydride (3-5 equivalents) to the flask.

-

Heat the mixture to reflux (approximately 140°C) with stirring for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker of ice water with stirring.

-

The crude this compound will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

-

Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality in Experimental Choices:

-

The use of anhydrous diethyl ether in the first step is crucial to prevent the hydrolysis of maleic anhydride.

-

The addition of sodium acetate in the second step acts as a catalyst for the cyclization reaction.

-

Pouring the reaction mixture into ice water hydrolyzes the excess acetic anhydride and precipitates the water-insoluble product.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Biological Activity and Mechanism of Action

The primary biological activity of interest for this compound is its fungicidal action. N-arylmaleimides, as a class, are known to be effective against a range of phytopathogenic fungi.[7]

Antifungal Activity:

While specific quantitative data for this compound against a wide range of fungal species is not extensively published in publicly accessible literature, related dichlorinated N-phenyl maleimides have shown promising antifungal activity. For instance, studies on similar compounds have demonstrated efficacy against various fungal strains isolated from onychomycosis, with Minimum Inhibitory Concentrations (MICs) in the range of 100-200 µg/mL.[8] The fungicidal action of some maleimide derivatives has been shown to be potent, effectively preventing the formation of biofilms.[9]

Mechanism of Action:

The fungicidal mechanism of N-arylmaleimides is believed to be multifactorial, primarily centered around their reactivity as Michael acceptors towards nucleophilic groups in essential biomolecules.

-

Disruption of Cell Membrane Integrity: Maleimide derivatives have been shown to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9] Inhibition of ergosterol synthesis leads to increased membrane permeability, causing leakage of essential intracellular components like trehalose and ultimately leading to cell death.[9]

-

Enzyme Inhibition: The electrophilic maleimide ring can readily react with thiol groups (-SH) present in the cysteine residues of enzymes. This covalent modification can inactivate critical enzymes involved in cellular respiration, cell wall synthesis (such as chitin synthase), and other vital metabolic pathways.[7][9]

-

Interference with Ion Homeostasis: Some studies suggest that maleimides can disrupt iron ion homeostasis within the fungal cell, further contributing to cellular stress and death.[9]

Diagram of the Proposed Mechanism of Action:

Caption: Proposed fungicidal mechanism of this compound.

Applications and Future Perspectives

The primary application of this compound and related compounds lies in the field of agrochemicals as fungicides. The structural features of this molecule make it a promising candidate for further development and optimization.

Beyond agriculture, the maleimide core is extensively used in bioconjugation chemistry to link probes, drugs, or polymers to proteins and peptides.[1] While the specific use of this compound in this context is not widely reported, its reactivity is indicative of the potential for the broader class of N-arylmaleimides in biomedical research and drug delivery.

Future research could focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To better understand the impact of the dichlorophenyl substitution pattern on fungicidal efficacy and spectrum.

-

Development of novel derivatives: To enhance potency, reduce off-target effects, and overcome potential resistance mechanisms in fungal pathogens.

-

Exploration of other therapeutic applications: Given the broad biological activity of the maleimide scaffold, investigating its potential as an anticancer or antimicrobial agent could be a fruitful area of research.

Conclusion

This compound stands as a testament to the enduring importance of the N-arylmaleimide scaffold in the development of bioactive compounds. Its straightforward synthesis and potent fungicidal activity, rooted in its ability to disrupt fundamental cellular processes in fungi, make it a molecule of significant interest. While its specific discovery is intertwined with the broader history of agrochemical research, its chemical properties and biological potential continue to offer valuable insights for scientists in both agriculture and medicine. Further exploration of this and related compounds holds promise for the development of next-generation fungicides and other therapeutic agents.

References

-

Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis. PubMed Central. Available at: [Link]

-

Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. Available at: [Link]

-

The interaction of N-arylmaleimides with carboximidamides. ResearchGate. Available at: [Link]

-

Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry. Available at: [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

-

Antimicrobial effectiveness of maleimides on fungal strains isolated from onychomycosis. ResearchGate. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]

-

N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central. Available at: [Link]

-

Natural Product-Based Pesticide Discovery: Design, Synthesis and Bioactivity Studies of N-Amino-Maleimide Derivatives. PubMed Central. Available at: [Link]

-

Reaction of N-arylmaleimides with 3-amino-1,2,4-triazole in different solvents. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. Available at: [Link]

-

Synthesis and Spectroscopic Evidences of N-Arylmaleimides and N-Aryl-2,3-dimethylmaleimides. hrcak. Available at: [Link]

- United States Patent 4,704,153. Google Patents.

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. Available at: [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]

Sources

- 1. cibtech.org [cibtech.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. 1-(2,3-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE | 37010-53-0 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. Natural Product-Based Pesticide Discovery: Design, Synthesis and Bioactivity Studies of N-Amino-Maleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to In Silico Target Prediction for 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione

Abstract

The identification of molecular targets is a cornerstone of modern drug discovery, providing the mechanistic foundation for understanding efficacy, toxicology, and polypharmacology.[1][2] The compound 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione belongs to the pyrrole-2,5-dione class, derivatives of which have demonstrated a range of biological activities, including anti-inflammatory and cholesterol absorption inhibition properties.[3][4][5] This guide presents a comprehensive, in-depth framework for the in silico prediction of protein targets for this compound. We will move beyond a simple recitation of methods to provide a logical, self-validating workflow that integrates multiple computational strategies. This document is intended for researchers, computational biologists, and drug development professionals seeking to leverage computational tools to accelerate target hypothesis generation for novel small molecules.[2][6]

Introduction: The Rationale for a Multi-Pronged In Silico Approach

Phenotypic screening can reveal that a compound has a desirable biological effect, but it does not explain the underlying mechanism of action (MoA). Identifying the specific protein(s) a small molecule interacts with is a critical and often resource-intensive phase of drug development.[1] Computational, or in silico, methods offer a powerful strategy to rationalize this process, allowing for the rapid, cost-effective screening of a vast biological space to generate high-probability target hypotheses.[7]

The core principle of the workflow detailed herein is methodological synergy . No single computational algorithm is foolproof. By integrating ligand-based approaches (which leverage knowledge of known active molecules) with structure-based approaches (which rely on the 3D geometry of proteins), we create a robust system of cross-validation. This consensus-driven strategy significantly enhances the confidence of our predictions before committing to costly and time-consuming experimental validation.[8][9]

Figure 1: High-level overview of the integrated in silico target prediction workflow.

Foundational Step: Ligand Preparation

The accuracy of any in silico prediction is contingent on a high-quality representation of the input molecule. The principle of "garbage in, garbage out" is paramount.

Protocol 2.1: 3D Conformer Generation and Energy Minimization

-

Obtain 2D Structure: Source the 2D structure of this compound from a reliable chemical database (e.g., PubChem, ChEMBL) in a standard format like SMILES.

-

Generate 3D Coordinates: Use a computational chemistry tool (e.g., RDKit, Open Babel) to convert the 2D representation into a 3D structure.

-

Protonation State: Assign the appropriate protonation state at a physiological pH (e.g., 7.4). For this molecule, this step is straightforward, but for compounds with ionizable groups, it is critical.

-

Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to generate a low-energy, sterically favorable 3D conformer. This step ensures the bond lengths, angles, and dihedrals are physically realistic.

-

Output: Save the final 3D structure in a format suitable for docking and screening, such as SDF or MOL2.

Ligand-Based Target Prediction

Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures or properties are likely to interact with similar protein targets.[10] These methods are invaluable when high-quality 3D structures of all potential targets are not available.

Pharmacophore Modeling & Screening

A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[11][12][13] By creating a pharmacophore model for our query molecule, we can screen databases of known protein-ligand interactions to find targets whose binding sites accommodate these features.

Figure 2: Conceptual workflow for pharmacophore-based target screening.

Protocol 3.1.1: Pharmacophore-Based Target Screening

-

Platform Selection: Choose a web server or software for reverse pharmacophore screening. PharmMapper is a well-established server for this purpose.[14]

-

Input: Upload the prepared 3D structure of this compound.

-

Database Selection: Select a comprehensive, pre-generated pharmacophore database derived from known protein-ligand complexes (e.g., from the Protein Data Bank).

-

Execution: Initiate the screening process. The tool will flexibly align the query molecule against thousands of pharmacophore models from the database.

-

Analysis: The output will be a list of potential protein targets, ranked by a "fit score" that quantifies how well the query molecule's features match the target's pharmacophore model.[14] A higher fit score suggests a more plausible interaction.

Chemical Similarity and Machine Learning

This approach leverages large databases of known drug-target interactions.[15] By quantifying the similarity of our query molecule to compounds in these databases, we can infer potential targets. Modern methods often employ machine learning (ML) models trained on these vast datasets to predict interactions.[16][17]

Protocol 3.2.1: Target Prediction using Similarity Ensemble Approaches

-

Platform Selection: Utilize a tool such as SwissTargetPrediction, which uses a combination of 2D and 3D similarity measures to predict targets.[18]

-

Input: Submit the SMILES string of the query molecule.

-

Execution: The server compares the query molecule to a library of over 370,000 active compounds. It then infers the most probable protein targets based on the principle that similar molecules bind to the same targets.

-

Analysis: The results are presented as a ranked list of targets, prioritized by a probability score. The tool also provides links to relevant databases like ChEMBL and UniProt for further investigation.

Structure-Based Target Prediction

Structure-based methods utilize the 3D coordinates of proteins to predict interactions. The premier technique in this category is reverse docking.

Reverse Docking

Unlike traditional virtual screening where many compounds are docked to a single target, reverse docking (or inverse docking) involves docking a single compound against a large library of protein structures.[10][19][20] This "one-ligand, many-targets" approach is exceptionally powerful for identifying both primary targets and potential off-targets that could lead to adverse effects.[21]

Figure 3: The logical process of a reverse docking experiment.

Protocol 4.1.1: Reverse Docking Workflow

-

Target Database Preparation:

-